Potassium (2-carboxy-4-chlorophenyl)trifluoroborate
CAS No.:
Cat. No.: VC13555294
Molecular Formula: C7H4BClF3KO2
Molecular Weight: 262.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BClF3KO2 |
|---|---|
| Molecular Weight | 262.46 g/mol |
| IUPAC Name | potassium;(2-carboxy-4-chlorophenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H4BClF3O2.K/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14;/h1-3H,(H,13,14);/q-1;+1 |
| Standard InChI Key | YDNXEKYPTCCWQZ-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(C=C(C=C1)Cl)C(=O)O)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(C=C(C=C1)Cl)C(=O)O)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with three distinct groups: a chlorine atom at the para-position (C4), a carboxylic acid group at the ortho-position (C2), and a trifluoroborate (-BF₃K) group. The potassium ion serves as a counterion, stabilizing the trifluoroborate moiety. This arrangement confers unique electronic and steric properties, facilitating its reactivity in nucleophilic and electrophilic processes.
Physical and Chemical Properties
Key physicochemical data for potassium (2-carboxy-4-chlorophenyl)trifluoroborate are summarized below:
The compound’s solubility in polar aprotic solvents enables its use in homogeneous catalytic systems, while its hygroscopic nature necessitates storage under anhydrous conditions . Spectroscopic characterization, including ¹¹B NMR, reveals a quintet signal near δ 0 ppm, consistent with trifluoroborate species, while ¹⁹F NMR displays a characteristic triplet pattern for the BF₃ group .
Synthesis Methods
From Boronic Acid Precursors
A common route involves the conversion of 2-carboxy-4-chlorophenylboronic acid to its trifluoroborate derivative. Treatment with potassium hydrogen fluoride (KHF₂) in aqueous methanol yields the target compound via ligand exchange:
This method achieves moderate yields (60–75%) and requires careful pH control to prevent decomposition of the boronic acid.
Copper-Catalyzed Borylation of Mixed Anhydrides
Recent advances utilize carboxylic acids as starting materials. The carboxylic acid is first converted to a mixed anhydride using isobutyl chloroformate, followed by copper-catalyzed borylation with B₂(pin)₂ (bis(pinacolato)diboron) and subsequent treatment with KHF₂ :
This method is compatible with diverse substrates, including amino acid derivatives, and offers yields up to 85% .
Table 2: Comparison of Synthesis Routes
| Method | Starting Material | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Boronic Acid Conversion | Boronic acid | 60–75 | Simplicity | Sensitivity to pH |
| Copper-Catalyzed Borylation | Carboxylic acid | 70–85 | Broad substrate compatibility | Requires anhydrous conditions |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust boron reagent in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heterobiaryl structures. For example, coupling with aryl halides in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) produces functionalized biphenyl derivatives:
This reaction is pivotal in pharmaceutical synthesis, such as constructing kinase inhibitor scaffolds .
Synthesis of α-Aminoboronic Acids
Hydrogenation of trifluoroborate-iminium intermediates, derived from the reaction of potassium (2-carboxy-4-chlorophenyl)trifluoroborate with primary amines, yields enantiomerically enriched α-aminoboronic acids. These compounds are critical in protease inhibitor development (e.g., bortezomib analogs) :
Recent Advances and Future Directions
Catalytic Asymmetric Hydrogenation
Recent work by Šterman et al. demonstrates the use of ruthenium catalysts to achieve high enantioselectivity (up to 99% ee) in the hydrogenation of trifluoroborate-iminiums derived from this compound . This advancement opens avenues for synthesizing chiral boronic acids for asymmetric catalysis.
Bioconjugation Applications
The carboxylic acid group enables conjugation to biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry. Such bioconjugates are being explored for targeted drug delivery and diagnostic imaging .
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